1,2,4-Triazine-3-carboxylic acid

Übersicht

Beschreibung

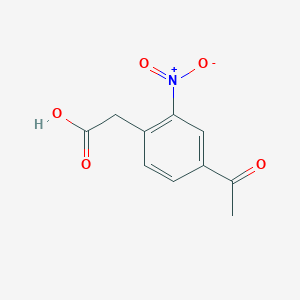

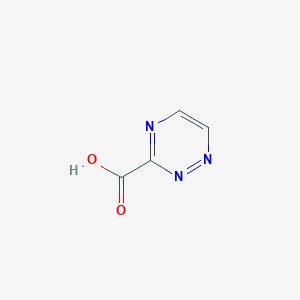

1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H3N3O2 . It has an average mass of 125.086 Da and a monoisotopic mass of 125.022530 Da . It is also known by other names such as 1,2,4-Triazin-3-carbonsäure in German and Acide 1,2,4-triazine-3-carboxylique in French .

Synthesis Analysis

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Molecular Structure Analysis

The molecular structure of this compound comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .

Chemical Reactions Analysis

1,2,4-Triazines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 402.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 197.3±24.0 °C .

Wissenschaftliche Forschungsanwendungen

Mass Spectral Analysis

- Fragmentation Patterns : The mass spectra of some esters of 1,2,4-triazine-3-carboxylic acid and the fragmentation patterns of 1,2,4-triazine itself have been analyzed (Paudler & Herbener, 1967).

Chemical Synthesis and Reactions

- Oxidation Processes : this compound can be synthesized by oxidizing 3,5-disubstituted 6-methyl-1,2,4-triazines with hydrogen peroxide in acidic conditions, with the nature of the substituents not affecting the process (Zel'tser, Mironovich, & Promonenkov, 1982).

- Reactivity Studies : The reactivity of derivatives of 1,2,4-triazines, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, under various conditions reveals the potential for diverse chemical applications (Mironovich & Shcherbinin, 2014).

Synthesis and Electronic Effects

- Synthesis of Derivatives : A study on the synthesis of C(3)-substituted derivatives of benzo[e][1,2,4]triazine showed the potential for creating functional derivatives, providing insights into the substituent effects on the electronic structure of the triazine ring (Bodzioch et al., 2019).

Biological Evaluation

- Antibacterial and Antitubercular Activities : Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have shown promising antibacterial and antitubercular activities, highlighting the potential of 1,2,4-triazine derivatives in pharmacological applications (Cai et al., 2020).

Molecular Modeling and Pharmacologic Action

- Pharmacological Implications : Research into the pharmacological applications of 1,2,4-triazine derivatives, such as those used in biologically active compounds, underscores their significance in the development of new medications (Mironovich et al., 2014).

Materials Science

- Metal-Organic Frameworks : Triazine-cored lanthanide-based metal-organic frameworks (MOFs) featuring unique water chains and strong characteristic emissions were developed using a triazine-cored tricarboxylic acid, highlighting the versatility of 1,2,4-triazine derivatives in materials science (Han et al., 2019).

Wirkmechanismus

Target of Action

1,2,4-Triazine derivatives, including 1,2,4-Triazine-3-carboxylic acid, have been found to exhibit a variety of biological applications . They interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological pathways . .

Mode of Action

It is known that triazine derivatives can interfere with various signaling pathways to induce cell death

Biochemical Pathways

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities, indicating that they affect multiple biochemical pathways . .

Result of Action

It is known that triazine derivatives can exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .

Safety and Hazards

When handling 1,2,4-Triazine-3-carboxylic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

1,2,4-Triazine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been studied for its inhibitory effects on human D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . The interaction between this compound and human D-amino acid oxidase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor at the enzyme’s binding site. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can disrupt microtubule dynamics by interacting with tubulin, a protein essential for cell division . This interaction leads to the inhibition of cell proliferation and induction of apoptosis. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and proteins. For instance, the binding of this compound to human D-amino acid oxidase involves hydrogen bonds and hydrophobic interactions, which inhibit the enzyme’s activity . Additionally, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme and the nature of the interaction. Changes in gene expression are also observed, as this compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and proteins without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, the interaction of this compound with human D-amino acid oxidase can alter the levels of D-amino acids in the cell, impacting overall metabolic balance . Additionally, this compound may influence other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of this compound []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of this compound lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize this compound and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing this compound and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for this compound derivatives?

A4: Research suggests that this compound derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.